2-(3,5-Dimethylpiperidin-1-yl)-6-(4-methylpiperidin-1-yl)-5-nitropyrimidin-4-amine
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Overview
Description
2-(3,5-Dimethylpiperidin-1-yl)-6-(4-methylpiperidin-1-yl)-5-nitropyrimidin-4-amine is a complex organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This compound is characterized by the presence of two piperidine rings, a nitro group, and an amine group attached to a pyrimidine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethylpiperidin-1-yl)-6-(4-methylpiperidin-1-yl)-5-nitropyrimidin-4-amine typically involves multiple steps, including the formation of the pyrimidine core and the subsequent attachment of the piperidine rings and nitro group. One common synthetic route is as follows:
Formation of Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.
Attachment of Piperidine Rings: The piperidine rings can be introduced through nucleophilic substitution reactions using appropriate piperidine derivatives.
Introduction of Nitro Group: The nitro group can be introduced through nitration reactions using nitric acid or other nitrating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethylpiperidin-1-yl)-6-(4-methylpiperidin-1-yl)-5-nitropyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The piperidine rings can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides, acyl halides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrimidine core and piperidine rings.
Reduction: Amino derivatives of the compound.
Substitution: Substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
2-(3,5-Dimethylpiperidin-1-yl)-6-(4-methylpiperidin-1-yl)-5-nitropyrimidin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethylpiperidin-1-yl)-6-(4-methylpiperidin-1-yl)-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
2-(3,5-Dimethylpiperidin-1-yl)-6-(4-methylpiperidin-1-yl)-5-nitropyrimidin-4-amine: Characterized by the presence of two piperidine rings, a nitro group, and an amine group.
2-(3,5-Dimethylpiperidin-1-yl)-6-(4-methylpiperidin-1-yl)-5-nitropyrimidin-4-ol: Similar structure but with a hydroxyl group instead of an amine group.
2-(3,5-Dimethylpiperidin-1-yl)-6-(4-methylpiperidin-1-yl)-5-nitropyrimidin-4-thiol: Similar structure but with a thiol group instead of an amine group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both piperidine rings and the nitro group may enhance its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H28N6O2 |
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Molecular Weight |
348.4 g/mol |
IUPAC Name |
2-(3,5-dimethylpiperidin-1-yl)-6-(4-methylpiperidin-1-yl)-5-nitropyrimidin-4-amine |
InChI |
InChI=1S/C17H28N6O2/c1-11-4-6-21(7-5-11)16-14(23(24)25)15(18)19-17(20-16)22-9-12(2)8-13(3)10-22/h11-13H,4-10H2,1-3H3,(H2,18,19,20) |
InChI Key |
RPAAPIRCXFESGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=NC(=C2[N+](=O)[O-])N)N3CC(CC(C3)C)C |
Origin of Product |
United States |
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